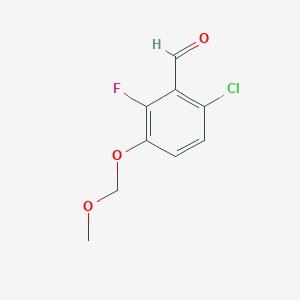
1,3-二甲基-1H-茚
描述
1,3-Dimethyl-1H-indene is a chemical compound with the formula C11H12. It has a molecular weight of 144.2130 . It is also known by other names such as 1H-indene, 1,3-dimethyl-, (S)- .
Synthesis Analysis
The synthesis of indene derivatives, including 1,3-Dimethyl-1H-indene, has been explored in various studies. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst has been shown to yield indene derivatives . Another method involves the use of substituted phenols as starting materials in a reaction sequence composed of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-indene can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Chemical Reactions Analysis
Several chemical reactions involving 1,3-Dimethyl-1H-indene have been reported. For example, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another reaction involves the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes, catalyzed by alkynophilic metal salts such as PtCl2, PtCl4, and [RuCl2(CO)3]2 .Physical And Chemical Properties Analysis
1,3-Dimethyl-1H-indene has a molecular weight of 144.2130 . More detailed physical and chemical properties may be available from specialized databases or scientific literature .科学研究应用
分子结构和振动研究
- 分子结构分析:1H-茚衍生物的分子结构和振动特性,如 2,3-二氢-1H-茚和 1H-茚-1,3(2H)-二酮,已使用密度泛函理论计算进行了广泛的研究。这些研究提供了对这些化合物的几何和电子性质的见解,有助于更深入地了解它们的化学行为 (Prasad 等,2010)。
化学合成与催化
- 茂金属的合成:研究表明使用 1H-茚衍生物合成亚甲基桥联茂金属。这些茂金属在聚合催化中具有应用,极大地影响了聚合材料的生产 (Resconi 等,2006)。
- 配位化学:已经进行了涉及茚基配体(如 1-(二苯基膦基)-2-(二甲氨基)茚)的配位化学的研究。这些研究阐明了这些配体在配位化合物中的复杂行为和应用 (Cipot 等,2003)。
材料科学与工程
- 压致变色和酸致变色:对 D-π-A 1,4-二氢吡啶衍生物(包括 2-亚甲基-1H-茚-1,3(2H)-二酮)的研究揭示了它们的压致变色和酸致变色性质。这些性质对于开发具有刺激响应荧光特性的材料至关重要 (Lei 等,2016)。
- 缓蚀:茚衍生物已被研究其对低碳钢的防腐蚀行为,展示了它们作为有效缓蚀剂的潜力 (Saady 等,2018)。
作用机制
Target of Action
This compound is a derivative of indene, which is a significant heterocyclic system in natural products and drugs . .
Biochemical Pathways
Indene derivatives are known to play a significant role in cell biology , suggesting that 1,3-Dimethyl-1H-indene may also interact with cellular pathways.
Result of Action
The molecular and cellular effects of 1,3-Dimethyl-1H-indene’s action are not well-documented. As a derivative of indene, it may share some of the biological activities of its parent compound. Indene derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . .
属性
IUPAC Name |
1,3-dimethyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTYCPNBSJZKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2=CC=CC=C12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315954 | |
| Record name | 1,3-Dimethylindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2177-48-2 | |
| Record name | 1,3-Dimethylindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the rearrangement reactions observed in 1,3-dimethylindene?
A: 1,3-Dimethylindene exhibits intriguing rearrangement behavior, particularly 1,5-sigmatropic shifts. Studies have shown that various substituents on the indene ring, like acyl, vinyl, and even aromatic groups, can migrate via a concerted mechanism involving a 2H-indene intermediate. [, , ] The migratory aptitude of these groups is influenced by factors such as electron-withdrawing ability, steric hindrance, and orbital interactions. For instance, acetyl groups migrate faster than hydrogen in the 2H-indene intermediate. [] These rearrangements provide valuable insights into reaction mechanisms and the influence of substituents on reaction rates.
Q2: How do different catalysts impact the 1,3-prototropic rearrangement of 1,3-dimethylindene?
A: Research shows that the base-catalyzed 1,3-prototropic rearrangement of 1,3-dimethylindene is influenced by the catalyst's basicity. [, ] Tertiary amines like 1-aza-adamantane, quinuclidine, and 1,3,5-triaza-adamantane, each with varying basicity, were tested. Interestingly, despite its intermediate basicity, DABCO (1,4-diazabicyclo[2.2.2]octane) resulted in a significantly lower primary deuterium kinetic isotope effect (p.d.k.i.e.) compared to the other bases. [, ] This suggests a potential unique interaction of DABCO with the substrate, influencing the reaction mechanism.
Q3: Are there any studies on the kinetics of 1,3-dimethylindene rearrangements?
A: Yes, kinetic studies using primary deuterium kinetic isotope effects (p.d.k.i.e.s) have been conducted on the base-catalyzed rearrangement of 1,3-dimethylindene. [, ] The p.d.k.i.e. values provide information about the rate-determining step and the transition state of the reaction. Researchers observed that the p.d.k.i.e. for 1,3-dimethylindene is lower than that of 1-methylindene, indicating a potential difference in the transition state structures or the involvement of internal ion-pair return in the reaction mechanism. [, ]
Q4: Has 1,3-dimethylindene been used in any cycloaddition reactions?
A: 1,3-Dimethylindene readily undergoes cycloaddition reactions with dimethyl acetylenedicarboxylate, forming a 1:1 adduct as the major product. [] This reaction highlights the reactivity of the indene system towards dienophiles and its potential for the synthesis of complex cyclic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



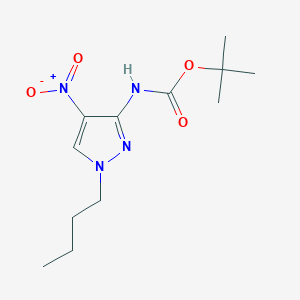


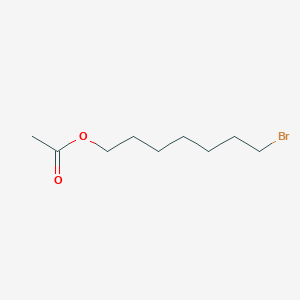
![N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B3252560.png)
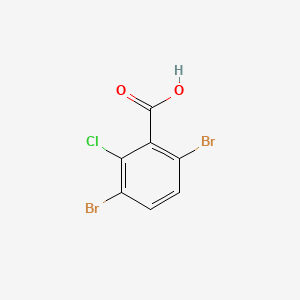

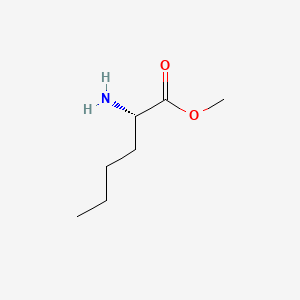
![2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B3252598.png)
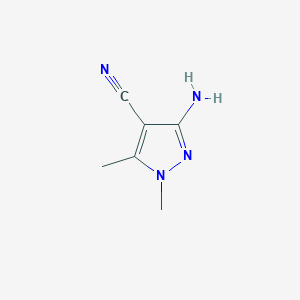
![Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3252613.png)

